Cas no 15075-52-2 (5'-Adenylic acid, N-(4-hydroxy-3-methyl-2-butenyl)-)
15075-52-2 structure
Product Name:5'-Adenylic acid, N-(4-hydroxy-3-methyl-2-butenyl)-
CAS-Nr.:15075-52-2
MF:C15H22N5O8P
MW:431.337644100189
CID:1323159
PubChem ID:11561034
Update Time:2025-04-20
5'-Adenylic acid, N-(4-hydroxy-3-methyl-2-butenyl)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5'-Adenylic acid, N-(4-hydroxy-3-methyl-2-butenyl)-
- Q27139819
- 9-ribosyl-trans-zeatin 5'-monophosphate
- trans-zeatin riboside monophosphate
- ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-hydroxy-3-methylbut-2-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
- trans-zeatin 9-beta-D-ribofuranoside 5'-monophosphate
- 25615-16-1
- [(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate
- tZRMP
- ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(((E)-4-hydroxy-3-methylbut-2-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
- CHEBI:71719
- 9-beta-D-ribofuranosyl-trans-zeatin 5'-monophosphate
- {[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-{[(2Z)-4-hydroxy-3-methylbut-2-en-1-yl]amino}-9H-purin-9-yl)oxolan-2-yl]methoxy}phosphonic acid
- N-[(2E)-4-hydroxy-3-methylbut-2-en-1-yl]adenosine 5'-(dihydrogen phosphate)
- trans-Zeatin riboside monophosphate
- 9-beta-D-ribosyl-trans-zeatin 5'-monophosphate
- DTXSID801282922
- trans-Zeatin riboside-5a(2)-monophosphate
- ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(((Z)-4-hydroxy-3-methylbut-2-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
- {[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-{[(2E)-4-hydroxy-3-methylbut-2-en-1-yl]amino}-9H-purin-9-yl)oxolan-2-yl]methoxy}phosphonic acid
- 15075-52-2
-
- Inchi: 1S/C15H22N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,16,17,18)(H2,24,25,26)/b8-2+/t9-,11-,12-,15-/m1/s1
- InChI-Schlüssel: IRILMCCKFANGJQ-HNNGNKQASA-N
- Lächelt: P(=O)(O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(=NC=NC2=3)NC/C=C(\C)/CO)O1)O)O
Berechnete Eigenschaften
- Genaue Masse: 431.12059967g/mol
- Monoisotopenmasse: 431.12059967g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 12
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 8
- Komplexität: 636
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.6
- Topologische Polaroberfläche: 192Ų
5'-Adenylic acid, N-(4-hydroxy-3-methyl-2-butenyl)- Verwandte Literatur
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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